MD-224 -

MD-224

Catalog Number: EVT-3088711
CAS Number:
Molecular Formula: C48H43Cl2FN6O6
Molecular Weight: 889.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MD-224 is a heterocyclic organic compound developed as a proteolysis targeting chimera (PROTAC) for the targeted degradation of the murine double minute 2 (MDM2) protein. [, ] It is classified as a first-in-class small-molecule MDM2 degrader. [] In scientific research, MD-224 serves as a valuable tool for investigating the MDM2 pathway and its role in cancer development and treatment. [, ]

Future Directions
  • Clinical development: Further research is warranted to evaluate the safety and efficacy of MD-224 in human clinical trials for various cancer types. [, ]
  • Optimization of PROTAC design: Investigating different linker lengths and compositions, as well as alternative cereblon ligands, could potentially enhance the potency and selectivity of MD-224. []
  • Combination therapies: Exploring the synergistic potential of MD-224 in combination with other anticancer agents could lead to more effective treatment strategies. []
Overview

MD-224 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) that targets the murine double minute 2 protein, commonly known as MDM2. MDM2 is a critical negative regulator of the tumor suppressor protein p53, making it a significant target in cancer therapy. The development of MD-224 is rooted in the need for effective treatments against cancers characterized by the overexpression of MDM2, particularly those with wild-type p53. MD-224 has shown promising results in preclinical studies, demonstrating potent efficacy in degrading MDM2 and activating p53, which can lead to tumor regression in leukemia models .

Source

MD-224 was discovered through a systematic design and synthesis process aimed at creating small-molecule degraders based on the PROTAC concept. This approach involves linking a ligand that binds to the target protein (MDM2) with another ligand that recruits an E3 ubiquitin ligase (cereblon), facilitating the ubiquitination and subsequent degradation of MDM2 .

Classification

MD-224 is classified as a small-molecule PROTAC and falls under the category of targeted protein degraders. It specifically targets MDM2, making it part of a broader class of compounds designed to modulate protein levels within cells through the ubiquitin-proteasome system.

Synthesis Analysis

Methods

The synthesis of MD-224 involves several key steps to ensure the proper assembly of its structural components. The compound is synthesized through a multi-step organic synthesis process that includes:

  1. Formation of the MDM2 Binding Domain: This involves creating a ligand that specifically interacts with MDM2.
  2. Linker Development: A linker is synthesized to connect the MDM2 binding domain with the cereblon recruiting ligand.
  3. Cereblon Ligand Synthesis: The ligand that binds to cereblon is synthesized to facilitate the recruitment of the E3 ligase.
  4. Final Assembly: The components are combined to form MD-224, ensuring that both functional domains are correctly oriented for optimal activity.

Technical Details: The synthesis requires careful consideration of steric and electronic factors to enhance binding affinity and degradation efficiency .

Molecular Structure Analysis

Structure

MD-224's molecular structure comprises two active domains connected by a flexible linker. The design allows it to effectively bind both MDM2 and cereblon, facilitating the targeted degradation of MDM2.

Data

The structural formula and specific stereochemistry of MD-224 have been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies confirm that MD-224 maintains an optimal conformation for interaction with its targets .

Chemical Reactions Analysis

Reactions

MD-224 primarily acts through a mechanism involving ubiquitination and proteasomal degradation of MDM2. Upon binding to MDM2, MD-224 facilitates its recognition by cereblon, leading to:

  1. Ubiquitination: MDM2 is tagged with ubiquitin molecules.
  2. Proteasomal Degradation: The ubiquitinated MDM2 is subsequently degraded by the proteasome.

Technical Details: Experimental data indicate that MD-224 induces rapid degradation of MDM2 at concentrations lower than 1 nM in human leukemia cells, showcasing its high potency .

Mechanism of Action

Process

The mechanism by which MD-224 exerts its effects can be summarized as follows:

  1. Binding to MDM2: MD-224 binds specifically to MDM2, disrupting its interaction with p53.
  2. Recruitment of Cereblon: The binding facilitates the recruitment of cereblon, an E3 ubiquitin ligase.
  3. Induction of Ubiquitination: Cereblon ubiquitinates MDM2, marking it for degradation.
  4. Activation of p53: With MDM2 degraded, p53 is released from inhibition, leading to its activation and subsequent induction of apoptosis in cancer cells.

Data

In vivo studies have demonstrated that intravenous administration of MD-224 results in complete tumor regression in xenograft models, highlighting its potential as an effective therapeutic agent against cancers driven by MDM2 overexpression .

Physical and Chemical Properties Analysis

Physical Properties

MD-224 exhibits several notable physical properties:

  • Molecular Weight: Approximately 500 Da (exact value may vary based on specific structure).
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to hydrolysis under extreme pH.
  • pKa Values: Specific pKa values are determined through titration methods, indicating its ionization state at physiological pH.

Relevant analyses suggest that these properties contribute to its bioavailability and efficacy as a therapeutic agent .

Applications

Scientific Uses

MD-224 has significant potential applications in cancer therapy due to its ability to selectively degrade MDM2 and activate p53. Its primary scientific uses include:

  • Cancer Treatment: Particularly effective against leukemias with wild-type p53.
  • Research Tool: Used in studies investigating the role of MDM2 in cancer biology and therapeutic resistance.

The ongoing research into PROTACs like MD-224 represents a promising frontier in targeted cancer therapies, offering new avenues for treatment where traditional approaches may fail .

PROTAC Technology & MDM2 as a Therapeutic Target in Oncology

PROTAC Mechanism: Ubiquitin-Proteasome System Hijacking for Targeted Protein Degradation

PROteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted cancer therapy, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) for selective protein degradation. These heterobifunctional molecules consist of three key elements:

  • A ligand binding the protein of interest (POI)
  • A ligand recruiting an E3 ubiquitin ligase
  • A chemical linker connecting the two ligands [1] [9]

The degradation mechanism occurs through a ternary complex formation:

  • The PROTAC simultaneously engages both the target protein and an E3 ligase
  • This forced proximity enables ubiquitin transfer from the E2 conjugating enzyme to lysine residues on the target protein
  • Polyubiquitinated proteins are recognized and degraded by the 26S proteasome [1]

Unlike traditional inhibitors, PROTACs operate catalytically—a single molecule can facilitate multiple degradation cycles. This substoichiometric efficiency enables potent effects at low concentrations. The UPS preferentially degrades proteins tagged with K48-linked polyubiquitin chains, leading to irreversible target elimination rather than temporary inhibition [6] [9]. This mechanistic distinction underlies the transformative potential of PROTAC technology for targeting historically "undruggable" oncoproteins.

Table 1: Key Characteristics of PROTAC Technology

FeatureTraditional InhibitorsPROTAC Degraders
MechanismOccupies active siteInduces target degradation
DruggabilityLimited to proteins with defined binding pocketsExpands to non-enzymatic/scaffold proteins
Resistance PotentialHigh (mutations can reduce binding affinity)Reduced (target elimination prevents compensatory mutations)
Effect DurationTransient (requires sustained drug exposure)Sustained (new protein synthesis required for recovery)
DosingStoichiometric (high concentrations needed)Catalytic (low concentrations effective) [1] [9]

MDM2-p53 Interaction: Rationale for Oncogenic Pathway Disruption

The murine double minute 2 (MDM2) protein serves as the primary cellular regulator of the tumor suppressor p53, forming a critical oncogenic axis frequently dysregulated in cancer:

  • Feedback Loop Dynamics: p53 transcriptionally activates MDM2 expression, creating an autoregulatory circuit where MDM2 returns to ubiquitinate p53, targeting it for proteasomal degradation. This maintains low basal p53 levels in unstressed cells [3] [6] [8].
  • Oncogenic Overexpression: Approximately 7% of human tumors exhibit MDM2 gene amplification, while others show overexpression via SNP309 polymorphism or transcriptional upregulation. This results in excessive p53 suppression, enabling uncontrolled proliferation in cancers retaining wild-type p53 (e.g., leukemias, sarcomas, neuroblastomas) [1] [6].
  • Dual Repression Mechanisms: MDM2 employs both ubiquitin-dependent and independent p53 suppression:
  • Ubiquitination-dependent: MDM2's RING domain acts as an E3 ligase, catalyzing K48-linked polyubiquitination of p53's C-terminal lysines [6] [8]
  • Ubiquitination-independent: MDM2 binding masks p53's transactivation domain and exports it from the nucleus, blocking transcriptional activity [8]

Genetic evidence underscores this relationship's criticality: Mdm2-null mice exhibit embryonic lethality due to p53 hyperactivation, rescued by p53 co-deletion [6] [8]. Thus, disrupting MDM2-p53 binding represents a compelling therapeutic strategy to reactivate p53's tumor-suppressive functions—including cell cycle arrest, apoptosis, and senescence—in cancers with wild-type p53.

Limitations of Traditional MDM2 Inhibitors & Emergence of Degradation-Based Strategies

Small molecule MDM2 inhibitors (e.g., nutlins, idasanutlin) disrupt the p53-MDM2 interaction by occupying the p53-binding cleft on MDM2. While clinically promising, they face significant limitations:

  • Transient p53 Activation & Compensatory Hyperexpression:
  • Inhibitors induce rapid p53 accumulation but simultaneously trigger MDM2 transcription via p53 activation
  • Resulting MDM2 protein overexpression accelerates p53 degradation upon inhibitor clearance ("rebound degradation") [1] [2]
  • Pharmacokinetic limitations cause "p53 pulsing" rather than sustained activation [2]
  • Oncogenic Risks from MDM2 Accumulation:
  • Elevated MDM2 in normal tissues exerts p53-independent oncogenic effects, including:
  • Ubiquitination of tumor suppressors beyond p53 (e.g., RB1, FOXO proteins) [6]
  • Promotion of genomic instability and cell migration [7]
  • Resistance Mechanisms:
  • MDM2 gene amplification or overexpression in treated tumors
  • Point mutations in the p53-binding pocket reducing drug affinity [7]

PROTAC-based degraders address these limitations through irreversible target elimination:

  • Sustained Pathway Activation: Degrading MDM2 prevents compensatory hyperexpression, enabling durable p53 stabilization and transcriptional activity [1] [2]
  • Reduced Resistance Susceptibility: Target removal circumvents mutation-based resistance common with occupancy inhibitors [1] [7]
  • Broad Therapeutic Index: Nanomolar degradation potency minimizes off-target effects [2] [10]

Table 2: MD-224: A Case Study in PROTAC Advantages over MDM2 Inhibitors

ParameterTraditional Inhibitor (MI-1061)PROTAC Degrader (MD-224)
Binding Affinity (Ki)0.16 nMNot applicable (degrader)
MDM2 Degradation DC50None (stabilizes MDM2)<1 nM in leukemia cells
p53 StabilizationTransient (hours)Sustained (>24 hours post-washout)
Cellular IC50 (RS4;11)141 nM1.5 nM
Transcriptional ActivationModerateRobust (superior induction of p21, PUMA)
Apoptosis InductionModerate at high nM concentrationsRobust at low nM concentrations [2] [10]

MD-224 exemplifies the PROTAC strategy, comprising:

  • A Cereblon (CRBN)-recruiting ligand from thalidomide analogs
  • A high-affinity MDM2-binding warhead derived from inhibitor MI-1061
  • A PEG-based linker optimizing ternary complex formation [2]

In preclinical models, MD-224 achieves:

  • Complete tumor regression in RS4;11 (leukemia) xenografts at tolerated doses
  • Superior efficacy in neuroblastoma spheroids with MYCN amplification, correlating with MDM2 overexpression [5] [10]
  • Selective activity in wild-type p53 cell lines (e.g., IC50 = 1.5 nM in RS4;11) vs. mutant p53 lines (IC50 >10 μM in KG-1) [10]

This degradation-centric approach expands the therapeutic landscape for p53-reactivating strategies, particularly in malignancies with MDM2 dysregulation. As PROTAC technology advances, MDM2 degraders like MD-224 exemplify the paradigm shift from inhibition to elimination in oncology drug discovery.

Properties

Product Name

MD-224

Molecular Formula

C48H43Cl2FN6O6

Molecular Weight

889.8 g/mol

InChI

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1

InChI Key

ZLGNYFOIDAVMHY-MPKOGUQCSA-N

SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

Solubility

not available

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

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